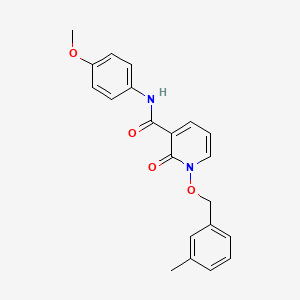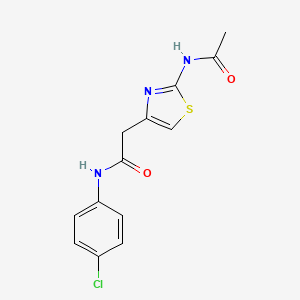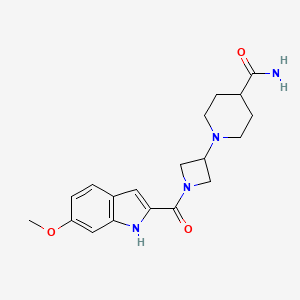![molecular formula C14H16N4S B2771280 N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1219842-44-0](/img/structure/B2771280.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” is a compound that belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They have been evaluated for their in vitro anti-microbial activity .
Synthesis Analysis
The synthesis of these compounds involves the reaction of appropriate aminopyrazoles with Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielding the desired compounds in varying yields .Molecular Structure Analysis
The molecular structure of these compounds was analyzed based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic techniques. For instance, 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Applications De Recherche Scientifique
Polymer Modification and Medical Applications
- Hydrogel Modification: The modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including pyrazole derivatives, has been explored. These modified polymers exhibit increased swelling and thermal stability, suggesting potential for medical applications due to their enhanced biological activities (Aly, Aly, & El-Mohdy, 2015).
Antimicrobial and Antifungal Agents
- Antitumor and Antimicrobial Agents: Synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) compounds, has demonstrated potential as antitumor, antifungal, and antibacterial agents. Their structures and bioactivities have been characterized, indicating their therapeutic relevance (Titi et al., 2020).
Synthesis and Application in Ligand Formation
- Flexible Ligand Synthesis: The synthesis of bis(pyrazol-1-yl)alkane ligands, which includes derivatives of pyrazole, has been explored. These ligands show potential for various applications due to their flexibility and structural properties (Potapov et al., 2007).
Catalysis and Organic Synthesis
- Catalytic Activity in Organic Synthesis: The use of pyrazole derivatives in the synthesis of N-fused heterocycles has been investigated. These compounds have potential applications in organic synthesis due to their efficiency in catalyzing various reactions (Ghaedi et al., 2015).
Synthesis of Novel Compounds
- Novel Compound Synthesis: Research into the synthesis of new compounds, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, involves the use of pyrazole derivatives. This research contributes to the expansion of chemical libraries and potential pharmaceutical applications (Idhayadhulla et al., 2010).
Orientations Futures
The future directions for these compounds could involve further exploration of their potential as antimicrobial agents . Molecular docking studies reveal that these compounds could potentially be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Result of Action
Similar compounds have been reported to have a variety of effects at the molecular and cellular level, often contributing to their therapeutic potential .
Propriétés
IUPAC Name |
4,6-dimethyl-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-8-11(2)13-12(9-10)19-14(17-13)15-5-7-18-6-3-4-16-18/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNIBNRZZHONHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


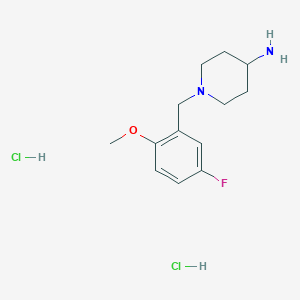

![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)

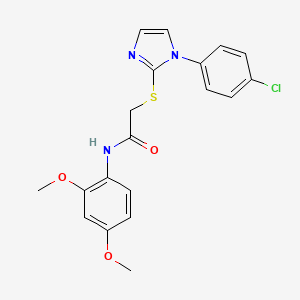

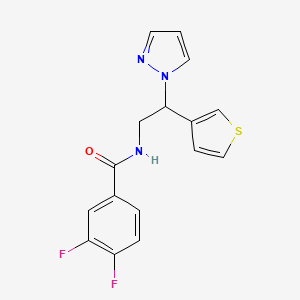
![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)
